![molecular formula C20H16N4O3 B11593357 (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11593357.png)

(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you’ve mentioned is a complex heterocyclic molecule with intriguing properties. Let’s break it down:

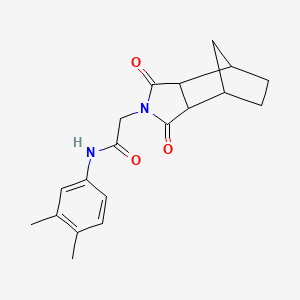

IUPAC Name: (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Chemical Formula: CHNO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several steps. One notable method is the Claisen-Schmidt condensation, which plays a crucial role in forming 1,3-diphenyl-2-propene-1-ones (commonly known as chalcones). Here’s a simplified synthetic route:

-

Starting Materials

- 3-acetyl-2,5-dimethylfuran

- Terephthalaldehyde

-

Reaction

- A solution of 3-acetyl-2,5-dimethylfuran and terephthalaldehyde in an ethanolic solution of NaOH is stirred at room temperature.

- The Claisen-Schmidt condensation occurs, resulting in the formation of the target compound.

-

Isolation

- The product is separated, dissolved in CH2Cl2, washed with a saturated solution of NaHCO3, and then evaporated to dryness.

- Recrystallization from methanol/chloroform yields the final compound.

Industrial Production Methods

Unfortunately, specific industrial-scale production methods for this compound are not widely documented. Research in this area is ongoing.

Chemical Reactions Analysis

The compound can undergo various reactions, including:

Oxidation: It may be oxidized under suitable conditions.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substituents on the aromatic rings can be replaced.

Common reagents include NaOH, NaHCO3, and organic solvents.

Scientific Research Applications

This compound has diverse applications:

Medicine: It may exhibit anti-inflammatory, antimitotic, anti-leishmanial, and antitumor properties.

Chemistry: As a precursor to flavonoids, it contributes to natural product synthesis.

Industry: Its synthetic utility extends to preparing pharmacologically interesting heterocyclic systems.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to explore related structures in the pyrido[1,2-a]pyrimidine family. Researchers often compare this compound’s properties with those of structurally related molecules.

Remember that this compound’s uniqueness lies in its specific arrangement of functional groups and heterocyclic rings. Further studies will reveal more about its distinct features.

Properties

Molecular Formula |

C20H16N4O3 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |

InChI |

InChI=1S/C20H16N4O3/c1-12-6-5-7-16(13(12)2)27-19-15(10-14(11-21)18(22)25)20(26)24-9-4-3-8-17(24)23-19/h3-10H,1-2H3,(H2,22,25)/b14-10+ |

InChI Key |

FAKWZMCHCZQSHD-GXDHUFHOSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)N)C |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate](/img/structure/B11593275.png)

![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B11593294.png)

![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593303.png)

![2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11593317.png)

![((5Z)-4-Oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-3-YL)acetic acid](/img/structure/B11593318.png)

![4-[(4-hydroxy-3-methoxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B11593324.png)

![9-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11593326.png)

![benzyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11593336.png)

![(5Z)-3-cyclohexyl-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11593345.png)

![6-(4-hydroxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11593351.png)

![2-Amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11593354.png)